N-ethylpyrimidin-2-amine

Overview

Description

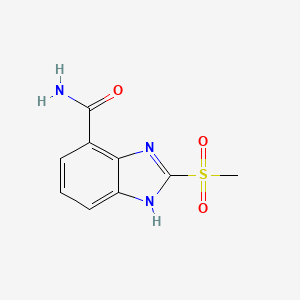

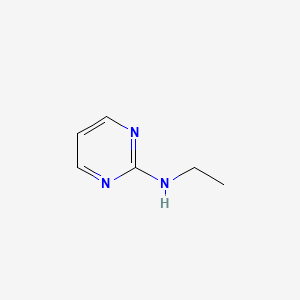

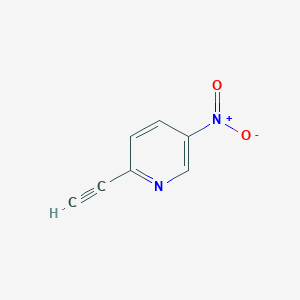

N-Ethylpyrimidin-2-amine is a chemical compound with the CAS Number: 66131-70-2. It has a molecular weight of 123.16 and its IUPAC name is N-ethyl-N-(2-pyrimidinyl)amine1. It is a solid substance1.

Synthesis Analysis

The synthesis of N-ethylpyrimidin-2-amine or similar 2-aminopyrimidine derivatives has been reported in the literature23. These compounds were prepared from acyclic starting materials, benzylidene acetones, and ammonium thiocyanates, via several steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines2.

Molecular Structure Analysis

The molecular structure of N-ethylpyrimidin-2-amine can be represented by the linear formula C6H9N31. For a detailed molecular structure analysis, techniques such as X-ray crystallography can be used4.

Chemical Reactions Analysis

While specific chemical reactions involving N-ethylpyrimidin-2-amine are not readily available, research on pyrimidines suggests that they display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory3.

Physical And Chemical Properties Analysis

N-Ethylpyrimidin-2-amine is a solid substance1. It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C1. The purity of the compound is reported to be 95%1.Scientific Research Applications

Application 1: Antitrypanosomal and Antiplasmodial Activities

- Summary of the Application : 2-aminopyrimidine derivatives have been tested for their in vitro activities against Trypanosoma brucei rhodesiense, a causative organism of sleeping sickness, and Plasmodium falciparum NF54, a causative organism of malaria .

- Methods of Application : The compounds were prepared from acyclic starting materials, benzylidene acetones, and ammonium thiocyanates, via 5 steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .

- Results or Outcomes : Some of the compounds exhibited quite good antitrypanosomal activity, and others showed excellent antiplasmodial activity .

Application 2: Synthesis of New N-Arylpyrimidin-2-amine Derivatives

- Summary of the Application : New N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives were synthesized .

- Methods of Application : The derivatives were synthesized from the corresponding amines, applying optimized Buchwald-Hartwig amination conditions using dichlorobis (triphenylphosphine)Pd (II), xantphos, and sodium tert-butoxide in refluxing toluene under a nitrogen atmosphere .

- Results or Outcomes : The target N-aryl derivatives were obtained in moderate to good yields ranging from 27% to 82% .

Application 3: Organic Electrochemical Transistors

- Summary of the Application : 2-aminopyrimidine derivatives can be used in the development of organic electrochemical transistors (OECTs), which have high transconductance, low operating voltages, and good biocompatibility .

- Methods of Application : The specific methods of application in this field can vary widely, but generally involve the synthesis of the 2-aminopyrimidine derivatives, followed by their incorporation into the OECT device .

- Results or Outcomes : OECTs based on 2-aminopyrimidine derivatives have emerged as a promising technology for chemo/biosensors, bioelectronics, neuromorphic computing, etc .

Application 4: Antifungal and Pesticidal Activities

- Summary of the Application : 2-aminopyrimidine derivatives substituted at N- or 4-positions are of particular importance, since they show versatile biological and pharmacological activities . These activities include antifungal and pesticidal activities.

- Methods of Application : The specific methods of application in this field can vary widely, but generally involve the synthesis of the 2-aminopyrimidine derivatives, followed by their application in the relevant biological or agricultural context .

- Results or Outcomes : The 2-aminopyrimidine derivatives have shown promising results in controlling fungal infections and pests .

Application 5: Enzyme Inhibitory Activity

- Summary of the Application : 2-aminopyrimidine derivatives are active as inhibitors for a number of kinases, such as Bcr-Abl kinase , rho-associated protein kinase , and glycogen synthase kinase (GSK3) . They are also active as inhibitors for N-type Ca-channels , endothelin receptors , and human methionine aminopeptidase .

- Methods of Application : The specific methods of application in this field can vary widely, but generally involve the synthesis of the 2-aminopyrimidine derivatives, followed by their application in the relevant biochemical or pharmacological context .

- Results or Outcomes : The 2-aminopyrimidine derivatives have shown promising results in inhibiting the activity of various enzymes, which could have potential therapeutic applications .

Safety And Hazards

The safety information for N-ethylpyrimidin-2-amine indicates that it has several hazard statements including H302, H312, H315, H319, H332, and H3351. Precautionary measures include avoiding inhalation, contact with skin and eyes, and ensuring adequate ventilation1.

Future Directions

While specific future directions for N-ethylpyrimidin-2-amine are not available, the field of therapeutic peptides, which includes compounds like N-ethylpyrimidin-2-amine, has seen great progress in the last decade thanks to new production, modification, and analytic technologies5. There is a continuous need for the development of new efficient compounds with less side effects2.

properties

IUPAC Name |

N-ethylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c1-2-7-6-8-4-3-5-9-6/h3-5H,2H2,1H3,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICFWLGYCUXWLGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80507087 | |

| Record name | N-Ethylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80507087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-ethylpyrimidin-2-amine | |

CAS RN |

66131-70-2 | |

| Record name | N-Ethyl-2-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66131-70-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Ethylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80507087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Iodobenzo[d]thiazole-2(3H)-thione](/img/structure/B1610409.png)

![2-(Benzo[b]thiophen-5-yl)-1,3-dioxolane](/img/structure/B1610411.png)

![1,8-Dihydro-8,8-dimethylpyrano[2,3]quinolin-2-one](/img/structure/B1610418.png)